molecular formula C18H16N2O7 B11025998 Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11025998
M. Wt: 372.3 g/mol
InChI Key: OGUAAAMVMDAZMZ-UHFFFAOYSA-N
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Description

Dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate: is an organic compound that features a terephthalate core with a nitrophenyl acetyl group and two methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate typically involves the following steps:

    Acetylation: The attachment of an acetyl group to the nitrophenyl compound, usually achieved with acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The formation of an amide bond between the acetylated nitrophenyl compound and terephthalic acid, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).

    Esterification: The conversion of carboxylic acid groups to methyl esters using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium hydroxide or hydrochloric acid for ester hydrolysis.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products:

    Reduction: Dimethyl 2-{[2-(4-aminophenyl)acetyl]amino}terephthalate.

    Hydrolysis: 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug design and development due to its structural features.
  • Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Industry:

  • Utilized in the production of advanced materials, such as polymers and coatings.
  • Explored for its role in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism by which dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its interactions with enzymes and receptors are of interest, potentially influencing biochemical pathways.

Comparison with Similar Compounds

    Dimethyl terephthalate: Lacks the nitrophenyl acetyl group, making it less reactive in certain contexts.

    2-{[2-(4-nitrophenyl)acetyl]amino}terephthalic acid: Similar structure but with carboxylic acid groups instead of methyl esters, affecting its solubility and reactivity.

Uniqueness: Dimethyl 2-{[2-(4-nitrophenyl)acetyl]amino}terephthalate is unique due to the presence of both nitrophenyl and terephthalate moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and materials science.

Properties

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

dimethyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H16N2O7/c1-26-17(22)12-5-8-14(18(23)27-2)15(10-12)19-16(21)9-11-3-6-13(7-4-11)20(24)25/h3-8,10H,9H2,1-2H3,(H,19,21)

InChI Key

OGUAAAMVMDAZMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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